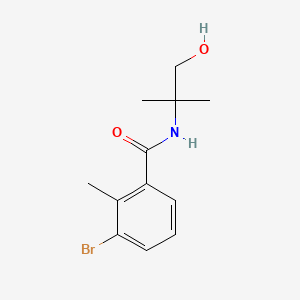

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzene ring, a hydroxy group attached to a tert-butyl group, and a methyl group at the second position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide typically involves the following steps:

Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the third position of the benzene ring.

Amidation: The brominated product is then reacted with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted benzamides with different functional groups replacing the bromine atom.

Oxidation Reactions: Benzamides with a carbonyl group replacing the hydroxy group.

Reduction Reactions: Benzylamines with the amide group reduced to an amine.

Aplicaciones Científicas De Investigación

Research indicates that 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide has potential applications in the treatment of chronic pain. It serves as a precursor for the synthesis of hydroxymethylphenylethylimidazolethione derivatives, which have shown efficacy in pain management .

Antiproliferative Activity

Studies have demonstrated that derivatives of similar structures exhibit antiproliferative effects against cancer cell lines. For example, compounds with hydroxyl and methoxy substitutions on the phenyl ring have shown selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM . This suggests that this compound may also exhibit similar properties, warranting further investigation.

Applications in Drug Development

Pain Management:

The primary application of this compound lies in its use as a reactant for synthesizing new analgesics. Its structural characteristics allow for modifications that can enhance its pharmacological profile.

Antioxidative Properties:

Research into related compounds indicates that introducing hydroxy groups can improve antioxidative activity. These compounds may help mitigate oxidative stress in cells, potentially preventing aberrant cell growth associated with various diseases .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing N-substituted benzimidazole carboxamides investigated the biological activity of compounds with varying substitutions. The results indicated that those with hydroxyl groups exhibited enhanced antiproliferative and antioxidative activities . This underscores the importance of structural modifications similar to those present in this compound.

Case Study 2: Stability and Degradation Kinetics

Another study examined the degradation kinetics of related brominated compounds under various conditions. Understanding the stability of these compounds is crucial for their application in therapeutic settings .

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and amide moiety allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)benzamide: Lacks the bromine atom and methyl group, resulting in different chemical and biological properties.

3-Bromo-2-methylbenzoic acid:

2-Methylbenzamide: Lacks the bromine atom and hydroxy group, leading to different chemical behavior and uses.

Uniqueness

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide is unique due to the combination of its bromine atom, hydroxy group, and amide moiety, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications and a useful building block in organic synthesis.

Actividad Biológica

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide, with a CAS number of 1331185-69-3, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H16BrNO2

- Molecular Weight : 286.16 g/mol

- Structure : The compound features a bromine atom at the 3-position of a methyl-substituted benzamide, which is also substituted with a hydroxy group on a branched alkyl chain.

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been proposed:

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors such as the 5-HT2A receptor. Studies show that structural modifications can significantly influence binding affinity and selectivity for these receptors .

- Enzyme Inhibition : Similar benzamide derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, suggesting a role in mitigating oxidative stress-related cellular damage .

Study 1: Receptor Affinity and Selectivity

A study evaluated various derivatives of benzamide compounds for their binding affinities to the 5-HT2A receptor. It found that structural variations at the 3-position significantly affected receptor interaction dynamics. For instance, modifications led to changes in Ki values ranging from nanomolar to micromolar concentrations, indicating a broad spectrum of activity based on molecular structure .

Study 2: Antioxidant Properties

In vitro assays assessed the antioxidant capabilities of related compounds. Results indicated that certain substitutions on the benzamide structure enhanced radical scavenging activity, suggesting potential applications in neuroprotection and anti-inflammatory therapies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFUUIWCCMFTPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.